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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-3-

methylbutanoic acid

Cat. No.: B165054 Get Quote

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 2-
(4-Chlorophenyl)-3-methylbutanoic acid. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. While a

comprehensive experimental dataset for this specific molecule is not readily available in public

databases, this document compiles existing information and presents general protocols for

spectroscopic analysis.

Chemical Structure and Properties
Structure:

IUPAC Name: 2-(4-Chlorophenyl)-3-methylbutanoic acid Molecular Formula: C₁₁H₁₃ClO₂

Molecular Weight: 212.67 g/mol CAS Number: 2012-74-0

Spectroscopic Data
A complete set of experimentally verified spectroscopic data (NMR, IR, and MS) for 2-(4-
Chlorophenyl)-3-methylbutanoic acid is not consistently available across scientific literature

and databases. The following tables summarize the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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No experimentally obtained ¹H or ¹³C NMR data for 2-(4-Chlorophenyl)-3-methylbutanoic
acid could be located in the searched resources. The characterization of this molecule would

typically involve the following predicted signals:

Table 1: Predicted ¹H NMR Data for 2-(4-Chlorophenyl)-3-methylbutanoic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.3 Multiplet 4H
Aromatic protons

(C₆H₄)

~3.5 Doublet 1H
Methine proton (-CH-)

adjacent to aryl group

~2.4 Multiplet 1H
Methine proton (-CH-)

of isopropyl group

~0.9-1.1 Doublet of doublets 6H
Methyl protons (-CH₃)

of isopropyl group

Table 2: Predicted ¹³C NMR Data for 2-(4-Chlorophenyl)-3-methylbutanoic acid

Chemical Shift (ppm) Assignment

~175-180 Carboxylic acid carbon (-COOH)

~135-140 Aromatic carbon attached to the alkyl chain

~132-135 Aromatic carbon attached to chlorine

~128-130 Aromatic carbons (ortho and meta to chlorine)

~55-60 Methine carbon (-CH-) adjacent to aryl group

~30-35 Methine carbon (-CH-) of isopropyl group

~18-22 Methyl carbons (-CH₃) of isopropyl group
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Note: The predicted values are for illustrative purposes and actual experimental values may

vary.

Infrared (IR) Spectroscopy
An experimental Infrared (IR) spectrum for 2-(p-Chlorophenyl)-3-methylbutyric acid is available

from the NIST WebBook.

Table 3: Experimental IR Data for 2-(4-Chlorophenyl)-3-methylbutanoic acid

Wavenumber (cm⁻¹) Interpretation

2500-3300
O-H stretch (broad, characteristic of carboxylic

acid)

~2960 C-H stretch (aliphatic)

~1700 C=O stretch (carboxylic acid)

~1600, ~1490 C=C stretch (aromatic ring)

~1090 C-Cl stretch

Mass Spectrometry (MS)
No experimental mass spectrum for 2-(4-Chlorophenyl)-3-methylbutanoic acid was found.

Mass spectrometry of this compound would be expected to show a molecular ion peak and

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 2-(4-Chlorophenyl)-3-methylbutanoic acid

m/z Ratio Interpretation

212/214
[M]⁺, Molecular ion peak (presence of ³⁵Cl and

³⁷Cl isotopes)

167/169 [M - COOH]⁺

141/143 [C₈H₇Cl]⁺

125 [C₇H₄Cl]⁺
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Note: The predicted values are for illustrative purposes and actual fragmentation will depend on

the ionization method.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of 2-(4-Chlorophenyl)-3-
methylbutanoic acid are not available. The following are generalized procedures.

NMR Spectroscopy
A sample of 2-(4-Chlorophenyl)-3-methylbutanoic acid would be dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra

would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher

for protons.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed

into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total

Reflectance (ATR) accessory.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with an electron

ionization (EI) or electrospray ionization (ESI) source. The sample would be introduced into the

instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenyl)-3-
methylbutanoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165054#spectroscopic-data-for-2-4-chlorophenyl-3-
methylbutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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